Methyl Ester vs. Carboxylic Acid: Quantified Difference in Physicochemical Properties
Methyl 3-(4-methoxybenzylamino)propanoate (target) is distinguished from its carboxylic acid analog, 3-(4-methoxybenzylamino)propanoic acid, by key physicochemical properties. The methyl ester form has a molecular weight of 223.27 g/mol and a predicted LogP of 1.7388, indicating greater lipophilicity [1]. While quantitative data for the acid is not directly available in the same source, the methyl ester's higher LogP is a class-level inference for esters versus their corresponding acids. This difference is a primary driver for its selection in synthetic applications requiring increased membrane permeability or organic solubility.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Predicted LogP: 1.7388 [1] |
| Comparator Or Baseline | 3-(4-methoxybenzylamino)propanoic acid (carboxylic acid form) |
| Quantified Difference | Target compound has a higher LogP (more lipophilic) than the carboxylic acid. |
| Conditions | Computational prediction (source: ChemSrc). |
Why This Matters
This lipophilicity difference is a critical selection factor for synthetic routes requiring organic solvent solubility or when designing compounds for cell-based assays where membrane permeability is a consideration.
- [1] ChemSrc. Methyl 3-(4-Methoxybenzylamino)propanoate. Available at: https://m.chemsrc.com/mip/cas/55383-92-1_1156906.html View Source
